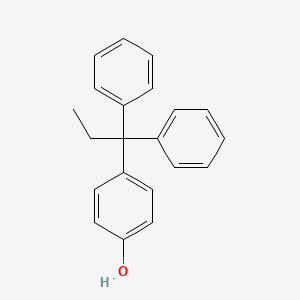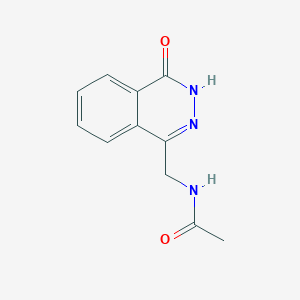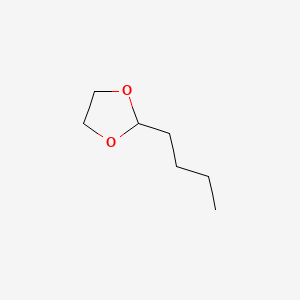
5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-(2-thienyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-(2-thienyl)pentanoic acid is a complex organic compound that features both pyrimidine and thiophene rings. Compounds with such structures often exhibit interesting biological activities and are of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-(2-thienyl)pentanoic acid typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and thiophene intermediates, followed by their coupling under specific conditions. Common reagents might include various amines, acids, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-(2-thienyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-(2-thienyl)pentanoic acid may have various scientific research applications, including:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or metabolic pathways.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-(2-thienyl)pentanoic acid would depend on its specific biological targets. It might interact with enzymes, receptors, or other proteins, affecting various molecular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrimidine-thiophene derivatives or molecules with similar functional groups.
Uniqueness
The uniqueness of 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-(2-thienyl)pentanoic acid could lie in its specific combination of functional groups and the resulting biological activity. Comparing its properties with those of similar compounds can highlight its potential advantages or unique applications.
Properties
CAS No. |
79333-38-3 |
|---|---|
Molecular Formula |
C13H15N3O4S |
Molecular Weight |
309.34 g/mol |
IUPAC Name |
5-(2-amino-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-2-thiophen-2-ylpentanoic acid |
InChI |
InChI=1S/C13H15N3O4S/c14-13-15-10(17)8(11(18)16-13)4-1-3-7(12(19)20)9-5-2-6-21-9/h2,5-7H,1,3-4H2,(H,19,20)(H4,14,15,16,17,18) |
InChI Key |
QWXDGHFNFKILPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(CCCC2=C(N=C(NC2=O)N)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one](/img/structure/B11938699.png)






![1-Pentyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B11938748.png)


